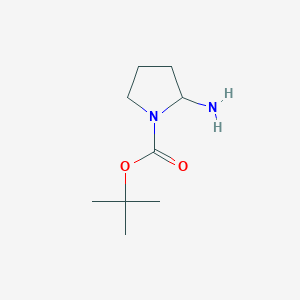

Tert-butyl 2-aminopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLOPRLMGUANHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647440 | |

| Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121537-94-8 | |

| Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-aminopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-aminopyrrolidine-1-carboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights to empower researchers in their scientific endeavors.

Core Identification and Properties

This compound, often referred to as N-Boc-2-aminopyrrolidine, is a chiral heterocyclic compound that has garnered significant attention as a key intermediate in the synthesis of a wide array of biologically active molecules. The presence of a Boc-protected amine on the pyrrolidine ring and a primary amine at the 2-position provides a unique combination of reactivity and stability, making it an invaluable tool for constructing complex molecular architectures.

The Chemical Abstracts Service (CAS) number for the racemic mixture of this compound is 121537-94-8 [1]. It is crucial to distinguish this from its isomers, such as the 3-amino derivatives or the 2-(aminomethyl)pyrrolidine counterpart, which possess distinct CAS numbers and reactivity profiles. For instance, the CAS number for (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is 259537-92-3[2].

Chemical Structure and Key Features

The structure of this compound is characterized by a five-membered pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group, a common and readily removable protecting group in organic synthesis. The primary amine at the C2 position serves as a key nucleophilic handle for further chemical modifications.

Sources

Role of Boc protecting group in amine synthesis

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Amine Synthesis

Authored by: A Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex nitrogen-containing molecules such as peptides, natural products, and pharmaceuticals. Its widespread adoption is a direct consequence of its unique chemical properties: it is easily introduced, robust under a wide range of non-acidic conditions, and can be cleaved with high selectivity under mild acidic protocols. This guide provides an in-depth examination of the Boc group, moving beyond simple procedural descriptions to explore the underlying mechanistic principles, strategic considerations for its use in orthogonal synthesis, and field-proven protocols for its application and removal.

The Strategic Imperative for Amine Protection

Amines are one of the most versatile and ubiquitous functional groups in organic chemistry. Their inherent nucleophilicity and basicity are critical for many desired transformations but can also lead to undesired side reactions, such as self-condensation or reaction with electrophilic reagents intended for other parts of a molecule. The strategic masking of an amine's reactivity is therefore essential for the successful execution of complex synthetic routes.

A protecting group must satisfy several stringent criteria:

-

It must be installed in high yield under mild conditions.

-

It must be stable to the reaction conditions planned for subsequent synthetic steps.

-

It must be removable in high yield with minimal impact on other functional groups within the molecule.

The Boc group excels in meeting these criteria, rendering the highly reactive amine nucleophile into a neutral carbamate that is stable to most bases, nucleophiles, and reductive conditions.[1][2]

Boc Group Installation: The "Boc-On" Reaction

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride").[2]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion. This unstable anion rapidly decomposes into carbon dioxide and a tert-butoxide anion, which is a strong enough base to deprotonate the newly formed ammonium salt, yielding the neutral Boc-protected amine and tert-butanol.[3][4][5] The release of CO₂ gas provides a significant thermodynamic driving force for the reaction.[5]

Reaction Conditions & Protocol

Boc protection is versatile and can be performed under various conditions, tailored to the substrate's properties.[6]

| Condition | Reagents | Solvent | Key Insight |

| Standard | Boc₂O (1.1 eq) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Generally clean and straightforward for most primary and secondary amines. Reaction is often complete at room temperature. |

| Aqueous Basic | Boc₂O, NaOH or NaHCO₃ | Dioxane/Water, THF/Water | Ideal for amino acids. The base neutralizes the amino acid and the HCl that would form if using Boc-Cl.[7] |

| Catalytic | Boc₂O, DMAP (cat.) | Acetonitrile (MeCN) | 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that accelerates the reaction, especially for less nucleophilic amines like anilines.[7] |

| Solvent-Free | Boc₂O, Iodine (cat.) | Neat | An environmentally conscious approach that works well for many simple amines at ambient temperature. |

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., DCM or THF) to a concentration of approximately 0.5 M in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

-

Causality: The concentration is chosen to ensure sufficient reaction kinetics without being overly concentrated, which could lead to side reactions or poor stirring.

-

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

-

Causality: A slight excess of Boc₂O ensures the complete consumption of the valuable starting amine. TEA is chosen as it is strong enough to deprotonate the ammonium salt but not nucleophilic enough to compete for the Boc₂O.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).

-

Trustworthiness: Direct monitoring is crucial. Time is not a reliable indicator of completion; verifying the absence of starting material ensures the reaction is finished and avoids unnecessary side reactions or decomposition.

-

-

Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or 5% citric acid), water, and brine.

-

Causality: The acid wash removes any remaining base (e.g., TEA) and unreacted amine. The water and brine washes remove water-soluble byproducts and dry the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-protected amine, which can often be used without further purification or purified by column chromatography if necessary.

Boc Group Removal: The "Boc-Off" Reaction

The defining characteristic of the Boc group is its lability under acidic conditions. This allows for its selective removal in the presence of many other protecting groups.

Mechanism of Deprotection

The deprotection is an acid-catalyzed elimination reaction.

-

Protonation: A strong acid protonates the carbonyl oxygen of the carbamate, making it a better leaving group.

-

Carbocation Formation: The C-O bond cleaves to form a highly stable tert-butyl carbocation and a carbamic acid intermediate.[4]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[3][4]

Deprotection Reagents and the Role of Scavengers

The choice of acid is critical and depends on the substrate's sensitivity.

| Reagent | Typical Conditions | Key Insight |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM | The gold standard for rapid and clean Boc removal.[3][8] TFA is volatile, facilitating its removal. |

| Hydrochloric Acid (HCl) | 4 M HCl in 1,4-Dioxane or Methanol | A common and cost-effective alternative to TFA. The product is isolated as the hydrochloride salt.[7] |

| Aqueous Phosphoric Acid | H₃PO₄ in water | A milder, environmentally benign option for substrates that can tolerate aqueous conditions. |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | AlCl₃ in MeCN or ZnBr₂ in DCM | Useful for selective deprotection when other acid-labile groups are present.[7][9] |

| Thermal | High Temperature (e.g., >150°C) | A catalyst-free method, but the high temperatures required can be detrimental to complex molecules.[10] |

A critical consideration during deprotection is the fate of the electrophilic tert-butyl carbocation. In molecules containing electron-rich aromatic rings (e.g., Tryptophan) or sulfur atoms (e.g., Methionine), this cation can cause unwanted alkylation. To prevent this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the reaction mixture to trap the carbocation.[7][8]

-

Preparation: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1-0.2 M). If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger like anisole (5-10 vol%). Cool the solution to 0°C in an ice bath.

-

Causality: Cooling the solution helps to control any exotherm and minimize potential side reactions. The scavenger is added prophylactically to ensure the integrity of sensitive residues.

-

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, often as a 50% solution in DCM) to the stirring solution.

-

Safety: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. The addition should be slow to manage the reaction rate.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

-

Trustworthiness: The reaction is typically very fast. Monitoring confirms completion and prevents prolonged exposure to strong acid, which could degrade the product.

-

-

Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

-

Causality: TFA can form non-volatile salts with the product amine. Co-evaporation helps to break these azeotropically and remove the excess acid.

-

-

Final Product: The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃) to obtain the free amine.

Orthogonality: The Power of Selective Deprotection

In multi-step synthesis, it is often necessary to deprotect one amine in the presence of others. This is achieved using an orthogonal protecting group strategy , where different protecting groups are chosen that can be removed by completely different mechanisms.[8] The Boc group is a central player in these strategies.

-

Boc (Acid-Labile): Removed with TFA or HCl.

-

Fmoc (Base-Labile): Removed with a secondary amine base like piperidine.

-

Cbz (Hydrogenolysis-Labile): Removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[1][4]

This orthogonality allows for the precise, sequential unmasking of specific amines, which is the foundational principle of modern Solid-Phase Peptide Synthesis (SPPS).[1]

Core Applications in Drug Development and Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was instrumental in the development of SPPS by Bruce Merrifield. In the "Boc/Bzl" strategy, the temporary N-terminal α-amine is protected with Boc, while permanent side-chain protecting groups are typically benzyl-based (Bzl).[11]

Each cycle involves:

-

Deprotection: The N-terminal Boc group is removed with TFA.[11]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed amine, extending the peptide chain.[8][12]

This cycle is repeated until the desired peptide is assembled.

Complex Molecule and API Synthesis

Beyond peptides, the Boc group is invaluable in the synthesis of complex APIs. Its stability to a vast array of reagents, including organometallics, hydrides, and oxidizing agents, allows chemists to perform extensive modifications on other parts of a molecule while the amine remains safely masked. Its predictable and clean removal at a late stage is a key advantage in convergent synthetic strategies.

Conclusion

The tert-butyloxycarbonyl group is more than just a placeholder; it is a strategic tool that enables chemists to control the reactivity of amines with precision. Its robust nature, coupled with its specific lability to acid, has made it an indispensable component in the synthetic chemist's toolbox. From the routine protection of simple amines to its foundational role in automated peptide synthesis and the construction of life-saving drugs, the Boc group's impact on chemical science is profound and enduring. Understanding the causality behind its application and removal is paramount for any scientist engaged in the art of molecular construction.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. chempep.com [chempep.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Synthesis and Characterization of Tert-butyl 2-aminopyrrolidine-1-carboxylate

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of tert-butyl 2-aminopyrrolidine-1-carboxylate, a critical chiral building block in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this guide details two primary, field-proven synthetic routes: direct N-Boc protection and reductive amination. It emphasizes the rationale behind procedural choices, offers step-by-step protocols, and presents expected analytical data to ensure reliable and reproducible outcomes.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing ligands that interact with biological targets with high affinity and specificity.

This compound, in particular, is a highly valuable intermediate. It features a primary amine at the C2 position, ready for diverse chemical modifications, and a tert-butoxycarbonyl (Boc) group protecting the ring nitrogen. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet easily removable under acidic conditions, allowing for orthogonal chemical strategies.[1] The chirality at the C2 position is often crucial for biological activity, making enantiomerically pure forms of this compound essential for the asymmetric synthesis of complex molecules.[2][3]

This guide offers detailed protocols for accessing this key intermediate, empowering researchers to confidently incorporate it into their synthetic programs.

Chemical and Physical Properties

A clear understanding of the target compound's properties is fundamental for its synthesis and handling.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₈N₂O₂ | [4] |

| Molecular Weight | 186.26 g/mol | [4] |

| CAS Number | 121537-94-8 (Racemate) | [4] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | - |

| Boiling Point | Not well-defined; subject to decomposition | - |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water | - |

Synthetic Strategies: A Mechanistic Overview

Two principal and complementary strategies are employed for the synthesis of this compound. The choice of route depends on the availability of starting materials, scalability, and the desired stereochemical outcome.

-

Route A: Direct N-Boc Protection: This is the most straightforward method, involving the selective protection of the pyrrolidine ring nitrogen of 2-aminopyrrolidine. The primary exocyclic amine is a weaker nucleophile than the secondary cyclic amine, but careful control of stoichiometry and reaction conditions is necessary to avoid over-reaction. This method is ideal when racemic or enantiopure 2-aminopyrrolidine is readily available.

-

Route B: Reductive Amination: This powerful and versatile route starts from the commercially available N-Boc-2-pyrrolidinone.[5] The ketone carbonyl is converted in situ to an imine or enamine, which is then reduced to the desired primary amine.[6][7] This method is highly adaptable and can be rendered asymmetric through the use of chiral reducing agents or catalysts.

-

Considerations for Asymmetric Synthesis: To obtain specific enantiomers ((R) or (S)), one can start from the chiral pool, for example, by using L-proline or D-proline as the ultimate precursor.[3][8] Enzymatic resolutions or asymmetric hydrogenations are also advanced techniques to achieve high enantiopurity.[9][10]

Caption: Overview of primary synthetic routes.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Di-tert-butyl dicarbonate (Boc₂O) can cause respiratory irritation. Sodium borohydride is water-reactive and generates flammable hydrogen gas.

Protocol 1: Synthesis via Direct N-Boc Protection of 2-Aminopyrrolidine

Principle: This protocol relies on the direct reaction of 2-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an aprotic solvent. A mild base can be used to scavenge the acid byproduct, though it is often omitted. Careful addition of Boc₂O is key to maximizing the yield of the mono-protected product.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Aminopyrrolidine | 86.13 | 2.15 g | 25.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.46 g | 25.0 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | ~10 g | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrrolidine (2.15 g, 25.0 mmol). Dissolve it in dichloromethane (100 mL) and cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (5.46 g, 25.0 mmol) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase and ninhydrin stain). The starting material will be ninhydrin-positive, while the desired product will also be ninhydrin-positive (due to the free primary amine).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution of 0-10% methanol in dichloromethane is typically effective. Combine the fractions containing the pure product and concentrate to yield this compound.

Caption: Workflow for Direct N-Boc Protection.

Protocol 2: Synthesis via Reductive Amination of N-Boc-2-pyrrolidinone

Principle: This route involves the two-step, one-pot transformation of a lactam to an amine. First, the lactam carbonyl of N-Boc-2-pyrrolidinone is activated, often with a reagent like triflic anhydride or converted to a thio-lactam. For this protocol, we will focus on a direct reduction approach using a powerful hydride reagent. An alternative, more common approach involves forming an intermediate that is then reduced, for which Sodium Borohydride would be suitable.[6]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| N-Boc-2-pyrrolidinone | 185.22 | 4.63 g | 25.0 |

| Ammonia (7N solution in Methanol) | 17.03 | 35 mL | ~245 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.88 g | 30.0 |

| Methanol (MeOH) | - | 100 mL | - |

| Ammonium Chloride (aq. sat.) | - | 50 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | ~10 g | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve N-Boc-2-pyrrolidinone (4.63 g, 25.0 mmol) in methanol (100 mL).

-

Amine Source: Add the 7N solution of ammonia in methanol (35 mL, ~245 mmol). Stir the mixture at room temperature for 30 minutes.

-

Reducing Agent: Carefully add sodium cyanoborohydride (1.88 g, 30.0 mmol) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with care. The pH should be maintained between 6 and 7; add a few drops of acetic acid if necessary.

-

Reaction: Stir the reaction at room temperature overnight (12-16 hours).

-

Monitoring: Follow the disappearance of the starting material by TLC (e.g., 7:3 Hexanes:Ethyl Acetate).

-

Quenching & Concentration: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography as described in Protocol 1.

Caption: Workflow for Reductive Amination.

Purification and Characterization

Ensuring the purity and structural integrity of the final compound is paramount.

-

Purification Insights: While silica gel chromatography is standard, basic impurities can streak. Pre-treating the silica with triethylamine (e.g., by preparing the slurry in a solvent system containing 0.5-1% Et₃N) can significantly improve separation. Alternatively, for larger scales, purification can be achieved by converting the product to its hydrochloride salt, washing away neutral impurities, and then liberating the free amine with a base before a final extraction.[11]

-

Analytical Characterization: The following data provide a benchmark for confirming the product's identity and purity.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.80-3.95 (m, 1H, N-CH-N), 3.25-3.40 (m, 2H, Boc-N-CH₂), 1.80-2.05 (m, 3H, pyrrolidine CH₂), 1.60-1.75 (m, 1H, pyrrolidine CH), 1.46 (s, 9H, C(CH₃)₃), 1.35 (br s, 2H, NH₂). Note: The NH₂ signal may be broad and its chemical shift is concentration and solvent dependent. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.0 (C=O, carbamate), 79.5 (C(CH₃)₃), 55.0 (N-CH-N), 47.0 (Boc-N-CH₂), 32.0 (pyrrolidine CH₂), 28.5 (C(CH₃)₃), 25.5 (pyrrolidine CH₂). |

| Mass Spec. (ESI+) | Calculated for C₉H₁₉N₂O₂⁺ [M+H]⁺: 187.1441; Found: 187.1443. |

| IR (neat, cm⁻¹) | ~3360, 3290 (N-H stretch), 2975, 2870 (C-H stretch), 1685 (C=O, carbamate stretch). |

References

-

PubChem. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Supporting Information. General procedure for the N-Boc protection of amines. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

ChemRxiv. Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

- Google Patents.

-

National Institutes of Health. Stereoselective Synthesis of Quaternary Proline Analogues. [Link]

-

ResearchGate. Synthesis of pyrrolidones via reductive amination of LA. [Link]

-

ResearchGate. Asymmetric synthesis of proline derivatives. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Semantic Scholar. Asymmetric synthesis of l-proline regio- and stereoselectively labelled with deuterium. [Link]

-

National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. [Link]

-

ResearchGate. 1H NMR spectrum of a pure active compound (2, 4 DTBP). [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [oakwoodchemical.com]

- 5. 1-(tert-Butoxycarbonyl)-2-pyrrolidinone 97 85909-08-6 [sigmaaldrich.com]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Asymmetric synthesis using "Tert-butyl 2-aminopyrrolidine-1-carboxylate"

An Application and Protocol Guide for Asymmetric Synthesis Utilizing tert-Butyl 2-Aminopyrrolidine-1-carboxylate

Introduction: A Versatile Chiral Scaffolding

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct chiral molecules remains a central theme. Among the arsenal of chiral building blocks available to chemists, this compound and its isomers stand out as exceptionally versatile synthons.[1] This molecule's utility is rooted in its distinct structural features: a stereochemically defined pyrrolidine ring, a nucleophilic primary amine at the C2 position, and a secondary amine protected by the sterically demanding tert-butoxycarbonyl (Boc) group. This arrangement provides a powerful platform for creating complex molecular architectures with high stereocontrol.

The Boc group serves as a reliable protecting group, allowing for selective functionalization of the primary amine.[2] Upon removal, it reveals a 1,2-diamine motif, a privileged structure known for its ability to form stable chelate complexes with a wide range of metals, making it a cornerstone for the design of chiral ligands.[3][4] Furthermore, the pyrrolidine core is the foundational element of proline, one of nature's most effective chiral organocatalysts. By leveraging this inherent chirality, this compound serves as an invaluable precursor for a new generation of synthetic organocatalysts.[1][5]

This guide provides an in-depth exploration of the strategic applications of this chiral amine in asymmetric synthesis. We will detail its transformation into potent organocatalysts and chiral ligands, providing field-proven protocols and explaining the mechanistic rationale behind their stereodirecting influence.

Part 1: Crafting Chiral Organocatalysts from a Pyrrolidine Framework

The primary amine of this compound is a synthetic handle that allows for the construction of more elaborate catalyst structures. By coupling it with other chiral molecules, such as protected amino acids, and subsequently removing the Boc protecting group, highly effective bifunctional organocatalysts can be synthesized. These catalysts often operate through the formation of transient enamines or iminium ions, mimicking the catalytic strategies employed by enzymes.

Application Focus: Synthesis of a Prolinamide Organocatalyst

A prime example of this strategy is the synthesis of a prolinamide-based catalyst, which has proven highly effective in promoting asymmetric Michael additions.[1] The synthesis is a robust two-step process involving a standard peptide coupling followed by acid-mediated deprotection.

This protocol details the synthesis of a chiral prolinamide organocatalyst from commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine and N-Boc-L-proline.[1]

Step 1: Amide Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

-

Add (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the di-Boc-protected prolinamide.

Step 2: Boc Deprotection

-

Dissolve the purified di-Boc-protected prolinamide from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

-

Stir the solution at room temperature for 2-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final catalyst, (S)-N-(((S)-pyrrolidin-2-yl)methyl)prolinamide, which can often be used without further purification.

Application Focus: Asymmetric Michael Addition

The synthesized prolinamide catalyst is highly effective in catalyzing the asymmetric Michael addition of ketones to nitroalkenes, a key carbon-carbon bond-forming reaction.[1]

Mechanistic Rationale: The catalyst operates via a bifunctional activation mechanism. The secondary amine of the proline moiety reacts with the donor ketone (e.g., cyclohexanone) to form a nucleophilic enamine. Simultaneously, the amide N-H and the terminal pyrrolidine N-H can act as hydrogen-bond donors, activating the nitroalkene acceptor and orienting it for a stereoselective attack by the enamine.

-

To a solution of β-nitrostyrene (1.0 eq) in an appropriate solvent (e.g., chloroform or toluene, 0.2 M), add the prolinamide organocatalyst (0.1 - 0.2 eq).

-

Add cyclohexanone (5.0 eq) to the mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the required time (24-72 hours), monitoring progress by TLC.

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the chiral γ-nitro ketone.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | 20 | CHCl₃ | 25 | 48 | 95 | >95:5 | 99 |

| 2 | 10 | Toluene | 0 | 72 | 92 | >95:5 | 98 |

| Note: Data are representative values based on typical outcomes for this class of reaction. |

Part 2: A Precursor for Chiral Ligands in Metal Catalysis

The 1,2-diamine structure, revealed after deprotection of this compound, is a classic motif for coordinating to transition metals. Functionalization of the two amine groups allows for the synthesis of a vast array of chiral ligands, including Salen, Trost, and diamine-bis(sulfonamide) types, which are instrumental in various metal-catalyzed asymmetric transformations.

Application Focus: Synthesis of a C₂-Symmetric Bis(sulfonamide) Ligand

C₂-symmetric ligands are highly desirable as they reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. Here, we propose a protocol for synthesizing a C₂-symmetric bis(sulfonamide) ligand, a class known for its effectiveness in asymmetric transfer hydrogenation and other reactions.

Step 1: Boc Deprotection

-

Dissolve (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate (1.0 eq) in methanol (0.2 M).

-

Add acetyl chloride (4.0 eq) dropwise at 0 °C. This in situ generates HCl for deprotection.

-

Allow the solution to warm to room temperature and stir for 4 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude (S)-pyrrolidin-2-amine dihydrochloride salt. This can be used directly in the next step.

Step 2: Bis-Sulfonylation

-

Suspend the crude diamine salt in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Add triethylamine (4.5 eq) to neutralize the salt and act as a base.

-

Add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by recrystallization or flash column chromatography to yield the C₂-symmetric bis(sulfonamide) ligand.

Application Insight: This ligand can be complexed with metal precursors like [RuCl₂(p-cymene)]₂ to form a chiral catalyst for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols, using formic acid or isopropanol as the hydrogen source. The defined chiral pocket created by the ligand around the metal center ensures that the hydride is delivered to one face of the ketone preferentially, resulting in high enantioselectivity.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071. PubChem. [Link]

-

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534. PubChem. [Link]

-

Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. PMC, NIH. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, NIH. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]

-

Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. MDPI. [Link]

Sources

Application Note: Tert-Butyl 2-Aminopyrrolidine-1-Carboxylate as a Versatile Chiral Precursor for Pharmaceutical Intermediates

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique conformational constraints and ability to serve as a peptidomimetic.[1][2] tert-Butyl 2-aminopyrrolidine-1-carboxylate, particularly its chiral (S)-enantiomer, is a high-value building block for asymmetric synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances solubility in organic solvents and enables precise, regioselective functionalization of the exocyclic amine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this precursor. It details the synthesis of a key intermediate for the anti-hepatitis C virus (HCV) agent Elbasvir, offering step-by-step protocols, mechanistic insights, and expert commentary on process optimization.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered saturated pyrrolidine ring is a cornerstone of modern drug design, ranking as one of the most common non-aromatic nitrogen heterocycles in FDA-approved pharmaceuticals.[3] Its prevalence stems from several key features:

-

Structural Mimicry: The constrained, non-planar structure can mimic the β-turns of peptides, allowing for potent and selective interactions with biological targets like enzymes and receptors.

-

Stereochemical Richness: The sp³-hybridized carbons provide a three-dimensional architecture, enabling precise spatial orientation of substituents to optimize pharmacophore presentation.[4]

-

Improved Physicochemical Properties: Incorporation of the pyrrolidine motif can enhance properties such as solubility, metabolic stability, and cell permeability compared to more rigid or acyclic structures.

The subject of this guide, this compound, is a bifunctional molecule designed for maximum synthetic utility. The Boc group provides robust protection under a wide range of reaction conditions (e.g., nucleophilic attack, mild oxidations/reductions) yet can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid), revealing the secondary amine for subsequent elaboration. This orthogonal reactivity is fundamental to complex multi-step syntheses.

Physicochemical & Safety Data

Proper handling and characterization are paramount for successful synthesis. The following data pertains primarily to the (S)-enantiomer, the more common chiral form used in pharmaceutical synthesis.

| Property | Value |

| IUPAC Name | (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 121537-94-8 (racemic), 147081-44-5 ((S)-enantiomer) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Approx. 265-270 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Safety & Handling: this compound and its derivatives should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| GHS Pictograms | Hazard Statements | Precautionary Statements |

| H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Data synthesized from publicly available safety datasheets.

Application Profile: Synthesis of an Elbasvir Precursor

Elbasvir is a potent, direct-acting antiviral agent that inhibits the HCV NS5A protein, disrupting viral replication.[5] A critical intermediate in its synthesis is (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate.[5] This application note provides a robust, three-step protocol to synthesize this intermediate starting from (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate.

Overall Synthetic Workflow

The synthesis involves a one-pot imidazole formation followed by a regioselective bromination. This pathway is efficient and avoids the isolation of potentially unstable intermediates.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Principle & Mechanism: This reaction is a classic Debus-Radziszewski imidazole synthesis variant. The primary amine of the pyrrolidine attacks one of the electrophilic aldehyde carbons of glyoxal. The resulting imine is then attacked by ammonia. A second condensation with the remaining glyoxal aldehyde group, followed by cyclization and dehydration, yields the aromatic imidazole ring. The one-pot nature of this protocol is highly efficient, as it bypasses the need to isolate intermediates.[6][7]

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) |

| (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate | 186.25 | 5.00 g | 26.8 |

| Glyoxal (40% wt. solution in H₂O) | 58.04 | 4.2 mL | 29.5 |

| Ammonium Hydroxide (28-30% aq. solution) | 35.05 | 10.0 mL | ~148 |

| Methanol (MeOH) | - | 50 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated aq. NaCl (Brine) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate (5.00 g, 26.8 mmol) and methanol (50 mL). Stir until fully dissolved.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the glyoxal solution (4.2 mL, 29.5 mmol) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, add the ammonium hydroxide solution (10.0 mL) dropwise over 15 minutes. Causality Note: The slow, cold addition of reagents controls the exothermic condensation reaction and minimizes the formation of polymeric side products.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours. Monitor reaction progress by TLC (e.g., 10% MeOH in DCM).

-

Work-up & Purification: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. To the remaining aqueous residue, add dichloromethane (50 mL) and water (20 mL). Transfer to a separatory funnel. c. Separate the layers. Extract the aqueous layer with additional DCM (2 x 25 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. f. Purify the crude product by flash column chromatography on silica gel (gradient elution, 2% to 10% methanol in dichloromethane) to afford the title compound as a pale yellow oil or solid.

Expected Yield: 70-85%.

Protocol 2: Bromination to yield (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Principle & Mechanism: This step involves an electrophilic aromatic substitution on the electron-rich imidazole ring. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine (Br⁺).[8] The C4/C5 positions of the imidazole are most susceptible to attack. The reaction is typically regioselective, but the formation of a di-bromo species is possible if excess NBS is used.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) |

| (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 237.30 | 4.00 g | 16.9 |

| N-Bromosuccinimide (NBS) | 177.98 | 3.00 g | 16.9 |

| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 40 mL | - |

| Ethyl Acetate (EtOAc) | - | 150 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |

Step-by-Step Procedure:

-

Dissolve the imidazole intermediate (4.00 g, 16.9 mmol) in anhydrous THF (80 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add NBS (3.00 g, 16.9 mmol) portion-wise over 20 minutes. Expert Insight: Adding NBS in portions prevents a temperature spike and helps control the reaction, minimizing the formation of the di-brominated byproduct. The reaction is often rapid.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Purification: a. Quench the reaction by adding saturated aqueous sodium thiosulfate solution (40 mL) to consume any unreacted NBS. b. Remove the THF under reduced pressure. c. Dilute the residue with ethyl acetate (100 mL) and water (30 mL). d. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (1 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. f. Filter and concentrate the solvent to obtain the crude product. g. The product can often be purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or by flash column chromatography if necessary to yield the title intermediate as a white to off-white solid.[9]

Expected Yield: 85-95%.

Data Presentation & Characterization

Accurate characterization is crucial for validating the identity and purity of the synthesized intermediates.

Summary of Reaction Outcomes:

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 | (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 70-85% | >95% |

| 2 | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 85-95% | >98% |

Representative Spectroscopic Data for the Final Intermediate: (Note: Spectroscopic data is predictive and should be confirmed experimentally. Shifts can vary based on solvent and instrument.)[10][11]

| Data Type | Expected Values |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.48 (s, 9H, C(CH₃)₃), 1.90-2.20 (m, 4H, pyrrolidine CH₂), 3.40-3.60 (m, 2H, pyrrolidine N-CH₂), 4.90-5.10 (m, 1H, N-CH-imidazole), 6.95 (s, 1H, imidazole C5-H), 9.5-10.5 (br s, 1H, imidazole N-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 24.5, 31.0, 46.5, 55.0, 80.5 (C(CH₃)₃), 115.0 (imidazole C5), 121.0 (imidazole C4), 148.0 (imidazole C2), 155.0 (C=O). |

| HRMS (ESI+) | Calculated for C₁₂H₁₉BrN₃O₂ [M+H]⁺: 316.0659; Found: 316.06xx. |

Conclusion

This compound is an exceptionally valuable and versatile precursor for the synthesis of complex pharmaceutical targets. Its inherent chirality and the orthogonal reactivity afforded by the Boc protecting group provide a reliable platform for asymmetric synthesis. The protocols detailed herein for the preparation of a key Elbasvir intermediate demonstrate a practical and efficient application, highlighting its strategic importance in modern drug development. These methods, grounded in established chemical principles, offer a robust starting point for researchers engaged in the synthesis of pyrrolidine-containing bioactive molecules.

References

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). Available at: [Link]

-

Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. Structural Chemistry. Available at: [Link]

-

¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. Available at: [Link]

- Process for preparation of boceprevir and intermediates thereof.Google Patents.

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. RSC Publications. Available at: [Link]

-

Supplementary Information for General. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Synthesis of elbasvir via DKR approach. ResearchGate. Available at: [Link]

-

tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Arctom. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.Google Patents.

-

SUPPLEMENTARY INFORMATION. Princeton University. Available at: [Link]

-

Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences. Available at: [Link]

-

Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. Available at: [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. PubMed. Available at: [Link]

- An improved process for the preparation of elbasvir and its salt thereof.Google Patents.

-

N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Available at: [Link]

-

Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI. Available at: [Link]

-

Scheme 25-Elbasvir (91) synthesis. ResearchGate. Available at: [Link]

-

Theoretical Analysis of Glyoxal Condensation with Ammonia in Aqueous Solution. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

-

tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Theoretical analysis of glyoxal condensation with ammonia in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. arctomsci.com [arctomsci.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: A Strategic Asset in Kinase Inhibitor Synthesis — Application Notes for tert-Butyl 2-Aminopyrrolidine-1-carboxylate

Introduction: The Architectural Advantage of the Pyrrolidine Ring in Kinase Drug Discovery

Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] The design of potent and selective kinase inhibitors often hinges on the strategic use of molecular scaffolds that can optimally orient pharmacophoric elements within the ATP-binding pocket of the target kinase.

The saturated five-membered pyrrolidine ring has emerged as a "privileged scaffold" in medicinal chemistry.[2] Unlike flat aromatic systems, its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space, enabling precise stereochemical interactions that can significantly enhance binding affinity and selectivity.[3][4] The conformational flexibility of the pyrrolidine ring, which can be controlled by substituent choice, offers a distinct advantage in drug design.[3] This guide provides detailed application notes and protocols for the utilization of tert-butyl 2-aminopyrrolidine-1-carboxylate, a key chiral building block, in the synthesis of advanced kinase inhibitors, with a particular focus on the Bruton's Tyrosine Kinase (BTK) inhibitor class.

Core Rationale: Why this compound?

The choice of a specific building block is a critical decision in the synthetic strategy for any therapeutic agent. This compound, and its close derivatives, offer several distinct advantages in the context of kinase inhibitor synthesis:

-

Chiral Integrity and Stereospecific Interactions: The presence of a defined stereocenter is crucial for selective interaction with the chiral environment of a kinase active site. The use of enantiomerically pure pyrrolidine derivatives, such as the (S)- or (R)-enantiomer, is a key strategy for optimizing potency and minimizing off-target effects.

-

Vectorial Orientation of Substituents: The 2-amino functionality provides a strategic attachment point for coupling with the core heterocyclic scaffold of the kinase inhibitor. This specific substitution pattern directs the rest of the molecule into a desired vector, influencing its overall conformation and interaction with the target protein.

-

Modulation of Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and improve other key physicochemical properties of the final drug molecule, which is often a challenge for kinase inhibitors that are typically based on flat, aromatic cores.[]

-

Boc Protection Strategy: The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is robust enough to withstand many common reaction conditions, yet it can be removed under relatively mild acidic conditions. This facilitates a modular synthetic approach, allowing for late-stage modifications.

Application Focus: Synthesis of a Covalent BTK Inhibitor

To illustrate the application of this building block, we will detail a representative synthesis of a covalent Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition is a clinically validated strategy for treating B-cell malignancies.[6] Covalent BTK inhibitors, such as ibrutinib and acalabrutinib, typically feature a reactive group (e.g., an acrylamide) that forms an irreversible bond with a cysteine residue (Cys481) in the BTK active site.[6][7]

The following workflow outlines the key steps in constructing a BTK inhibitor using a chiral pyrrolidine linker.

Caption: General Synthetic Workflow for a BTK Inhibitor.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Coupling of the Pyrrolidine Moiety to the Heterocyclic Core

This protocol describes the nucleophilic aromatic substitution reaction to couple the chiral pyrrolidine building block with an activated heterocyclic core.

Rationale: This key C-N bond-forming reaction links the solubility-enhancing and stereodirecting pyrrolidine moiety to the core pharmacophore that will interact with the hinge region of the kinase. The choice of an inorganic base like K₂CO₃ and a polar aprotic solvent like DMF or DMSO facilitates the reaction by ensuring the amine is sufficiently nucleophilic and the reactants are well-solvated at elevated temperatures.

| Parameter | Value/Condition | Purpose |

| Reactants | Activated Heterocyclic Core (1.0 eq) | The electrophilic partner. |

| (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.2 eq) | The nucleophilic chiral building block. | |

| Base | K₂CO₃ or DIPEA (3.0 eq) | To neutralize the acid formed during the reaction. |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | High-boiling polar aprotic solvent to dissolve reactants. |

| Temperature | 80-120 °C | To provide sufficient activation energy for the reaction. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |

| Work-up | Aqueous work-up with ethyl acetate extraction | To remove inorganic salts and the polar solvent. |

| Purification | Silica gel column chromatography | To isolate the pure coupled product. |

Step-by-Step Procedure:

-

To a solution of the activated heterocyclic core (1.0 eq) in DMF, add (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.2 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 16 hours, or until reaction completion is confirmed by LC-MS analysis.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Protocol 2: Boc-Deprotection of the Pyrrolidine Nitrogen

This step removes the tert-butoxycarbonyl protecting group to liberate the secondary amine, which will then be acylated with the covalent "warhead".

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group at room temperature.[8] Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and easily removed. The reaction is typically rapid and clean, often proceeding to completion within a few hours.

| Parameter | Value/Condition | Purpose |

| Reactant | Boc-Protected Intermediate (1.0 eq) | The substrate for deprotection. |

| Reagent | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5-10 eq) | To cleave the Boc protecting group. |

| Solvent | Dichloromethane (DCM) or Dioxane | An inert solvent for the reaction. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed. |

| Reaction Time | 1-4 hours | Monitored by TLC or LC-MS. |

| Work-up | Evaporation of solvent and excess acid | To isolate the amine salt. |

| Purification | Often used directly in the next step after neutralization. | The salt is typically pure enough for the subsequent acylation. |

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting TFA salt of the deprotected amine is often used in the next step without further purification.

Protocol 3: Installation of the Acrylamide Warhead

This final step introduces the acrylamide moiety, which is responsible for the covalent and irreversible inhibition of BTK.

Rationale: This is a standard acylation reaction. The deprotected secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A base, such as triethylamine or DIPEA, is required to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is typically performed at low temperature to control the reactivity of the acid chloride and minimize side reactions.

Step-by-Step Procedure:

-

Dissolve the deprotected amine salt (1.0 eq) in DCM and cool the solution to 0 °C.

-

Add a suitable base, such as triethylamine (3.0 eq), to neutralize the salt and free the amine.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by column chromatography or recrystallization to yield the pure kinase inhibitor.

Mechanism of Action: Covalent Inhibition of BTK

The synthesized inhibitor, now equipped with an acrylamide "warhead," targets Bruton's Tyrosine Kinase. The inhibitor first binds non-covalently to the ATP-binding site of BTK. This initial binding orients the acrylamide group in close proximity to the thiol side chain of cysteine residue 481 (Cys481).[9] A subsequent Michael addition reaction occurs, where the nucleophilic cysteine thiol attacks the electron-deficient β-carbon of the acrylamide. This forms a stable, irreversible covalent bond, permanently inactivating the kinase.[10][11]

Caption: BTK Signaling Pathway and Covalent Inhibition.

Conclusion

This compound and its analogs are invaluable chiral building blocks for the synthesis of sophisticated kinase inhibitors. The inherent three-dimensionality and conformational attributes of the pyrrolidine scaffold provide medicinal chemists with a powerful tool to achieve high potency and selectivity. The protocols and rationale presented herein demonstrate a robust and modular synthetic approach, enabling the efficient construction of targeted covalent inhibitors for kinases such as BTK. This strategic application of chiral scaffolds continues to drive the development of next-generation targeted therapies.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]

-

Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. Available from: [Link]

-

Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. Available from: [Link]

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Available from: [Link]

-

Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. Available from: [Link]

-

Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (Master's thesis). Available from: [Link]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. Available from: [Link]

-

MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available from: [Link]

-

Bar-faim, S., et al. (2014). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 14(18), 4569-4573. Available from: [Link]

-

EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Available from: [Link]

- Google Patents. (2023). novel process for the preparation of acalabrutinib and its intermediates.

-

Corbo, F., et al. (2021). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 26(15), 4439. Available from: [Link]

-

Google Patents. (2023). A process for the preparation of Acalabrutinib of formula (1). Available from: [Link]

-

Voice, A. T., et al. (2017). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 8(9), 6353–6364. Available from: [Link]

-

Technical Disclosure Commons. (2024). Process for the Preparation of Crystalline Acalabrutinib Maleate Monohydrate. Available from: [Link]

- Google Patents. (2017). Process for the preparation of ibrutinib.

-

Blood. (2024). A fresh look at covalent BTK inhibitor resistance. Available from: [Link]

Sources

- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 3. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. patents.justia.com [patents.justia.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Boc Deprotection Reaction Conditions

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during Boc deprotection reactions in a direct question-and-answer format.

Question: My Boc deprotection is incomplete, and I still see starting material by TLC/LCMS. What should I do?

Answer:

Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

-

Reagent Quality: The primary culprit is often the acid used for deprotection. Trifluoroacetic acid (TFA) can absorb water over time, which reduces its effective acidity. Similarly, solutions of HCl in dioxane can degrade.[1]

-

Recommendation: Use a fresh bottle of TFA or a newly opened bottle of HCl/dioxane. If generating HCl in situ, ensure all glassware is scrupulously dry.

-

-

Insufficient Acid Equivalents: While catalytic acid can suffice for some substrates, others require a stoichiometric excess.

-

Reaction Time and Temperature: Deprotection rates are substrate-dependent. Sterically hindered amines or electron-deficient systems may require more forcing conditions.

-

Recommendation: First, try extending the reaction time at room temperature, monitoring by TLC or LCMS every hour. If the reaction remains sluggish, consider gentle heating (e.g., 40-50 °C), but be mindful of potential side reactions with sensitive substrates.[1]

-

Question: I'm observing significant side product formation, particularly t-butylation of my molecule. How can I prevent this?

Answer:

The acid-mediated cleavage of the Boc group generates a reactive tert-butyl cation.[3][4][5] This electrophile can be intercepted by nucleophilic functional groups within your substrate or product, such as electron-rich aromatic rings (e.g., indoles, phenols), thiols, and certain nitrogen heterocycles.[3]

-

Use of Scavengers: The most effective strategy is to introduce a "scavenger" into the reaction mixture. This is a sacrificial nucleophile that will trap the tert-butyl cation before it can react with your molecule of interest.

-

Recommendation: Add a scavenger to your reaction. Common and effective scavengers are listed in the table below.

-

| Scavenger | Typical Concentration (v/v) | Target Functional Groups | Reference |

| Triethylsilane (TES) | 5-10% | General purpose, reduces the cation to isobutane. | [4] |

| Thioanisole | 5-10% | Particularly effective for protecting tryptophan and methionine. | [6] |

| Anisole | 5-10% | Protects tyrosine and other phenolic groups. | |

| 1,2-Ethanedithiol (EDT) | 2-5% | Scavenges cations and can also reduce methionine sulfoxide. | [6] |

-

Lowering Reaction Temperature: The rate of t-butylation is often more temperature-dependent than the rate of deprotection.

-

Recommendation: Perform the deprotection at 0 °C or even lower temperatures to minimize this side reaction.

-

Question: My compound contains other acid-sensitive functional groups (e.g., esters, acetals, silyl ethers). How can I selectively remove the Boc group?

Answer:

Achieving selectivity is a classic challenge in protecting group chemistry. The Boc group is generally more acid-labile than many other protecting groups, allowing for a window of selective cleavage.[3]

-

Milder Acidic Conditions: Avoid strong, neat acids like TFA.

-

Lewis Acids: Certain Lewis acids can effect Boc deprotection under conditions that may spare other acid-sensitive groups.

-

Recommendation: Consider using reagents like trimethylsilyl iodide (TMSI) or zinc bromide in an aprotic solvent like DCM.[7] These reactions often proceed at room temperature.

-

-

Thermal Deprotection: For substrates that can tolerate heat, thermal cleavage is an acid-free alternative.

Frequently Asked Questions (FAQs)

What is the mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds through a few key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2]

-

Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.[2][5]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[2][5] The amine is then protonated by the acid in the reaction mixture to form the corresponding salt.

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: N-Boc Pyrrolidine Synthesis

Welcome to the technical support center for the synthesis of N-Boc pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a foundational scaffold in medicinal chemistry, the successful and clean synthesis of N-Boc pyrrolidine is paramount.[1] However, like any chemical transformation, this reaction is not without its potential pitfalls.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in mechanistic understanding, providing not just solutions, but the chemical reasoning behind them to empower you to optimize your experimental outcomes.

Quick-Find Troubleshooting Matrix

For immediate guidance, refer to the table below. Each issue is linked to a more detailed explanation in the subsequent sections.